molecular formula C18H18FN7O B2702911 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021073-04-0

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2702911
CAS No.: 1021073-04-0
M. Wt: 367.388
InChI Key: IQUCWIPGSYLVHJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinyl moiety, and a urea linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves several steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: The synthesis begins with the preparation of the 4-fluoroaniline derivative. This is achieved by reacting 4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-fluoroaniline.

      Step 2: The 4-fluoroaniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

      Step 3: The isocyanate is subsequently reacted with 2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethylamine under controlled conditions to form the desired urea derivative.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl moiety, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

      Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

      Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

  • Major Products

    • The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various substituents onto the fluorophenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has a wide range of applications in scientific research:

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biology

    • In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its ability to interact with various biological targets.
  • Medicine

    • Medicinal chemistry research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
  • Industry

    • Industrial applications include its use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of specific pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea can be compared with other similar compounds:

  • Similar Compounds

      1-(4-Chlorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea: Similar structure but with a chlorine atom instead of fluorine.

      1-(4-Methylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea: Contains a methyl group instead of a fluorine atom.

      1-(4-Nitrophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea: Features a nitro group in place of the fluorine atom.

  • Uniqueness

    • The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-4-6-14(7-5-13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCWIPGSYLVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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